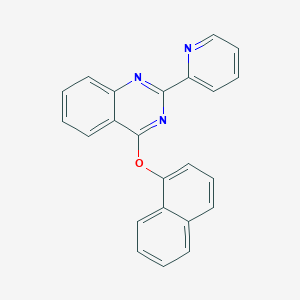![molecular formula C14H21NO3S B7645294 N-[(1S,2S)-2-methoxycyclohexyl]-4-methylsulfonylaniline](/img/structure/B7645294.png)
N-[(1S,2S)-2-methoxycyclohexyl]-4-methylsulfonylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S,2S)-2-methoxycyclohexyl]-4-methylsulfonylaniline, commonly known as MDMB-CHMICA, is a synthetic cannabinoid that belongs to the class of indole-based cannabinoids. It is a potent agonist of the CB1 receptor and has been used extensively in scientific research for its ability to mimic the effects of natural cannabinoids on the body.
Mécanisme D'action
MDMB-CHMICA acts as a potent agonist of the CB1 receptor, which is one of the two main receptors of the endocannabinoid system. When MDMB-CHMICA binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system is responsible for the psychoactive effects of MDMB-CHMICA.
Biochemical and Physiological Effects:
MDMB-CHMICA has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to have potent analgesic and anti-inflammatory effects, as well as to have anticonvulsant and anxiolytic properties. It has also been shown to have neuroprotective effects and to be a potent antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
MDMB-CHMICA has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it an ideal compound for studying the effects of synthetic cannabinoids on the body. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of MDMB-CHMICA is that it has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on MDMB-CHMICA. One area of interest is the development of new synthetic cannabinoids that have improved pharmacological properties and fewer side effects than MDMB-CHMICA. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the body, particularly with regard to their potential for addiction and dependence. Finally, there is a need for further research on the therapeutic potential of synthetic cannabinoids, particularly in the treatment of conditions such as chronic pain and epilepsy.
Méthodes De Synthèse
MDMB-CHMICA is synthesized by reacting 4-methylsulfonylbenzoyl chloride with 2-methoxycyclohexylamine in the presence of a base such as triethylamine. The resulting compound is then purified using chromatography techniques to obtain pure MDMB-CHMICA.
Applications De Recherche Scientifique
MDMB-CHMICA has been extensively used in scientific research to study the effects of synthetic cannabinoids on the body. It has been used to investigate the mechanism of action of synthetic cannabinoids on the CB1 receptor, as well as to study the biochemical and physiological effects of these compounds.
Propriétés
IUPAC Name |
N-[(1S,2S)-2-methoxycyclohexyl]-4-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-18-14-6-4-3-5-13(14)15-11-7-9-12(10-8-11)19(2,16)17/h7-10,13-15H,3-6H2,1-2H3/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMPZKNPGVARMX-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCC[C@@H]1NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide](/img/structure/B7645221.png)
![(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol](/img/structure/B7645224.png)
![N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7645228.png)
![N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide](/img/structure/B7645231.png)

![1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7645247.png)
![(2R)-4-amino-2-[(2-methoxy-5-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7645251.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-phenylbenzamide](/img/structure/B7645255.png)

![[2-(Methylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645278.png)
![3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol](/img/structure/B7645288.png)

![N-[(4-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7645303.png)